molecular formula C11H7BrO2 B106685 5-Bromo-1-naphthoic acid CAS No. 16726-67-3

5-Bromo-1-naphthoic acid

Cat. No. B106685
CAS RN: 16726-67-3
M. Wt: 251.08 g/mol
InChI Key: SZFXXNVLSUTKJF-UHFFFAOYSA-N
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Description

5-Bromo-1-naphthoic acid is a brominated naphthoic acid derivative, which is a compound of interest in various chemical syntheses and reactions. Although the provided papers do not directly discuss 5-Bromo-1-naphthoic acid, they do provide insights into similar brominated naphthalene compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactions of 5-Bromo-1-naphthoic acid.

Synthesis Analysis

The synthesis of brominated naphthalene compounds can be complex and often requires specific conditions for optimal yields. For instance, the synthesis of an intermediate of naproxen, which is structurally related to 5-Bromo-1-naphthoic acid, was achieved by bromination of 2-methoxynaphthalene with a brominating agent in the presence of hydrochloric acid, followed by acylation, Bucherer Berg's reaction, and hydrolysis, with an overall yield of 68% . This suggests that the synthesis of 5-Bromo-1-naphthoic acid could potentially follow a similar pathway, with careful optimization of reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of brominated naphthalene derivatives is characterized by the presence of a bromine atom attached to the naphthalene ring system, which can significantly influence the compound's reactivity and interactions. For example, the crystal structure of a related compound, S',5'-dimethylphenyl 3-bromo-4,6,7-trimethoxy-2-naphthoate, was determined to crystallize in a monoclinic space group, indicating the influence of substituents on the crystalline form . This information can be used to infer that 5-Bromo-1-naphthoic acid may also exhibit specific crystalline characteristics influenced by the bromine substituent and the carboxylic acid group.

Chemical Reactions Analysis

Brominated naphthalene compounds participate in various chemical reactions, often serving as intermediates or reactants in the synthesis of more complex molecules. The asymmetric Ullmann coupling reaction of chiral diol diesters of 1-bromo-2-naphthoic acid, which is closely related to 5-Bromo-1-naphthoic acid, demonstrated the induction of axial chirality in the product, highlighting the potential for stereoselective synthesis involving brominated naphthalene derivatives . This indicates that 5-Bromo-1-naphthoic acid could also be used in stereoselective reactions to produce chiral compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalene compounds are influenced by their molecular structure. For instance, the presence of a bromine atom can affect the compound's boiling point, density, and solubility. The crystal structure analysis of related compounds provides insights into the potential intermolecular interactions, such as hydrogen bonding and π-π stacking, which could also be relevant for 5-Bromo-1-naphthoic acid . These interactions are crucial for understanding the compound's behavior in different environments and can affect its reactivity and stability.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Fluoronaphthoic Acids : 5-Bromo-1-naphthoic acid serves as a precursor in the synthesis of fluoronaphthoic acids, compounds found in several biologically active structures. The synthesis involves electrophilic fluorination of the corresponding 5-bromo compound (Tagat et al., 2002).

  • Plant Growth Activities : 5-Bromo derivatives of naphthoic acids, including 5-Bromo-1-naphthoic acid, have been studied for their effects on plant growth, demonstrating the potential impact of halogen substitutions on these acids (Fujita et al., 1959).

  • Synthesis of Complex Organic Compounds : 5-Bromo-1-naphthoic acid is utilized in the synthesis of complex organic molecules. For example, it's used in the preparation of 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, a compound relevant to various organic syntheses (Chinea et al., 2017).

  • Crystallographic Studies : The compound has been used in crystallographic studies to understand the structure of complex organic molecules, such as S',5'-dimethylphenyl 3-bromo-4,6,7-trimethoxy-2-naphthoate (Peters et al., 1994).

Analytical Chemistry

  • Analytical Applications : It's involved in the gravimetric determination of thorium and zirconium, demonstrating its utility in analytical chemistry (Datta, 1957).

  • Chemical Reactions Study : Studies on the reactions of 5-Bromo-1-naphthoic acid derivatives help in understanding the behavior of naphthoic acids in various chemical processes (Tee & Iyengar, 1987).

Medicinal Chemistry

  • Intermediate in Drug Synthesis : It's used as an intermediate in the synthesis of SGLT2 inhibitors, highlighting its role in the development of therapeutic agents (Zhang et al., 2022).

  • Asymmetric Synthesis : The compound is involved in the asymmetric Ullmann reaction, useful in synthesizing atropisomeric acids, which are significant in medicinal chemistry (Miyano et al., 1984).

Safety And Hazards

5-Bromo-1-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . In case of contact with eyes or skin, it is recommended to flush with copious amounts of water and seek medical attention .

properties

IUPAC Name

5-bromonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFXXNVLSUTKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351320
Record name 5-bromo-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-naphthoic acid

CAS RN

16726-67-3
Record name 5-bromo-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromonaphthalene-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 1-naphthoic acid (90 g, 0.52 mol) in glacial acetic acid at 100° C. was added bromine (84 g, 0.52 mol). The reaction was stirred at this temperature for 1.5 hours and then allowed to cool overnight. The resulting slurry was diluted with glacial acetic acid, the solid collected by filtration, resuspended in water, filtered and dried in vacuo to give 5-bromo-1-napthoic acid (100 g). The acid was converted to the title compound using a similar procedure to Description 3 (68%).
Quantity
90 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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84 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
HG Rule, SB Thompson - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… In a similar manner the mercuration of 4-bromonaphthalic anhydride led to the production of a mixture of naphthoic acids, from which 5-bromo-1-naphthoic acid was separated by …
Number of citations: 5 pubs.rsc.org
FC Whitmore, AL Fox - Journal of the American Chemical Society, 1929 - ACS Publications
… 5-bromo-1 -naphthoic acid.2 The mother liquors gave more of this acid and another acid which was not successfully purified. Although the replacementof mercury by chlorine is not …
Number of citations: 17 pubs.acs.org
JR Tagat, SW McCombie, DV Nazareno… - The Journal of …, 2002 - ACS Publications
… A suspension of 5-bromo-1-naphthoic acid 5 10 (2.00 g, 7.97 mmol) in toluene (12 mL) was heated to 80 C. N,N-Dimethylformamide di-tert-butyl acetal (7.6 mL, 31.9 mmol) was added …
Number of citations: 38 pubs.acs.org
PH Chen, DC Kleinfelter - The Journal of Organic Chemistry, 1973 - ACS Publications
… Mass spectra(70 eV)of 8-bromo-l-naphthoic acid (9) and 5-bromo-1-naphthoic acid (10). … spectra (Figure 3) of 8-bromo-l-naphthoic acid (9) and 5bromo- 1-naphthoic acid (10) are …
Number of citations: 7 pubs.acs.org
WF Short, H Wang - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… l-Methyl-8-isopropylphenanthrene has been synthesised from l-naphthoic acid via 5-bromo1-naphthoic acid, y-5-isopropyl-l-naphthylbutyric acid, and l-keto-8-isopropyl-1 : 2 : 3 : 4…
Number of citations: 15 pubs.rsc.org
GS Ogilvie - 1957 - ir.canterbury.ac.nz
3 Bromo-1-naphthoic acid, 4-bromo-1-naphthoic acid, 5-bromo-1-naphthoic acid, and their ethyl esters have been prepared. The kinetics of alkaline hydrolysis is ethanol-water (85:15 W…
Number of citations: 0 ir.canterbury.ac.nz
DV NIGHTINGALE, WS WAGNER - The Journal of Organic …, 1960 - ACS Publications
… 5-bromo-1-naphthoic acid. Hydrolysis of VI gave 5-bromo-1-naphthoic acid, mp 245-247. Ekstrand7 reported a melting point of 246 for this acid. This further established the structure of …
Number of citations: 3 pubs.acs.org
Z Li, Q Yang, X Qian - Tetrahedron, 2005 - Elsevier
… Hot filtration gave the mixture of 4-bromo-1-naphthoic acid 15 and 5-bromo-1-naphthoic acid 16 with ratio of 2:3 via 1 H NMR. Pure 5-bromo-1-naphthoic acid 16 was obtained after …
Number of citations: 32 www.sciencedirect.com
K Yoshihara, M Yamanaka, S Kanno… - New Journal of …, 2019 - pubs.rsc.org
… Bromination of 1 gave 5-bromo-1-naphthoic acid (2). The carboxyl group of 2 was converted into a methyl ester to afford 3. Sonogashira coupling reaction between 3 and 1-…
Number of citations: 18 pubs.rsc.org
Y Tsuno, M Sawada, T Fujii, Y Tairaka… - Bulletin of the Chemical …, 1975 - journal.csj.jp
… Recrystallization from AcOH gave (average yields 60%) 5-bromo-1-naphthoic acid, mp 263–264 C; lit, mp 262 C,9 256–256.5 C,99 258– 259 C.99 Purification was carried out by further …
Number of citations: 1 www.journal.csj.jp

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